3-(Azetidin-3-yloxy)propane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
3-(azetidin-3-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-5(9)4-10-6-1-7-2-6/h5-9H,1-4H2 |
InChI Key |
XBGSGPMKZHQLJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC(CO)O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would be instrumental in identifying the number of different types of protons, their connectivity, and their stereochemical relationships within the 3-(Azetidin-3-yloxy)propane-1,2-diol molecule. A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidine (B1206935) ring, the propane-1,2-diol backbone, and the hydroxyl groups. The chemical shift of each signal would indicate the electronic environment of the proton, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the integration of the signal would correspond to the number of protons it represents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify the number of chemically distinct carbon atoms in the molecule and provide information about their hybridization and bonding. For this compound, distinct signals would be expected for the carbons of the azetidine ring and the propane-1,2-diol moiety.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are essential.
Correlation Spectroscopy (COSY) would establish the connectivity between adjacent protons by showing cross-peaks between signals of coupled protons.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting the azetidine ring to the propane-1,2-diol unit through the ether linkage.
Determination of Enantiomeric Purity of Chiral Diols via NMR
Since this compound contains a chiral center at the C2 position of the propanediol (B1597323) moiety, determining its enantiomeric purity is important. NMR spectroscopy can be used for this purpose, often by derivatizing the diol with a chiral resolving agent to form diastereomers. These diastereomers would exhibit distinct NMR signals, allowing for the quantification of each enantiomer.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and, consequently, its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable clues about the molecule's structure, as specific fragments would correspond to the loss of parts of the azetidine or propanediol moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the C-O stretch of the ether linkage and the alcohols, the N-H stretch of the secondary amine in the azetidine ring, and the C-H stretches of the aliphatic parts of the molecule.
Advanced Spectroscopic Techniques (e.g., UV-Vis, NIR)
UV-Vis Spectroscopy: The UV-Vis spectrum of "this compound" is not expected to show strong absorption in the visible region, as the molecule lacks extensive conjugation or chromophores that absorb visible light. The primary absorption would likely occur in the UV region, stemming from the electronic transitions within the saturated azetidine ring and the ether linkage. The lone pair of electrons on the nitrogen atom of the azetidine ring and the oxygen atom of the ether group could undergo n → σ* transitions. These transitions typically occur at wavelengths below 200 nm. The presence of substituents on the azetidine ring or the use of different solvents could lead to slight shifts in the absorption maxima. For instance, studies on quinazoline derivatives have shown that intramolecular charge transfer can influence UV-Vis absorption bands nih.gov. While not directly analogous, this highlights the sensitivity of electronic spectra to molecular structure.
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy measures the overtones and combination bands of fundamental molecular vibrations, primarily from C-H, N-H, and O-H bonds. For "this compound," the NIR spectrum would be characterized by absorptions related to the C-H bonds of the azetidine and propanediol moieties, as well as the prominent O-H bands from the diol group. The NIR region is particularly useful for analyzing hydrogen bonding interactions. The hydroxyl groups of the propane-1,2-diol can engage in both intramolecular and intermolecular hydrogen bonding, which would manifest as distinct bands in the NIR spectrum. The position and shape of these bands can provide information about the strength and nature of these interactions in different physical states (solid or liquid) or in various solvents. The development of compact and wearable fNIRS systems has been driven by the availability of new sources and detectors, showcasing the advancing capabilities of NIR technology mdpi.com.
A hypothetical summary of expected spectroscopic data is presented in the table below.
| Spectroscopic Technique | Expected Absorption Region | Associated Functional Groups and Transitions |
| UV-Vis | < 200 nm | n → σ* transitions of N and O lone pairs |
| NIR | 1400-1600 nm, 1900-2000 nm | O-H stretching overtones, C-H stretching overtones |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a complete structural elucidation of "this compound," including bond lengths, bond angles, and the conformation of the molecule in the solid state. Although a crystal structure for "this compound" has not been reported, analysis of related azetidine-containing compounds can offer valuable predictions regarding its solid-state structure.
The crystal structure would reveal the puckering of the four-membered azetidine ring. In similar structures, such as (S)-4-alkoxycarbonyl-2-azetidinones, the azetidinone ring is nearly planar researchgate.net. The conformation of the propane-1,2-diol side chain, including the torsion angles about the C-O and C-C bonds, would also be determined. A crucial aspect of the solid-state structure would be the network of intermolecular interactions, particularly hydrogen bonds. The hydroxyl groups of the propane-1,2-diol moiety are strong hydrogen bond donors, and the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions would dictate the crystal packing arrangement. For example, in some crystalline structures of organic molecules, hydrogen bonds lead to the formation of chains or more complex three-dimensional networks researchgate.net.
The table below presents a hypothetical set of crystallographic data for "this compound," based on typical values for similar organic molecules and data from related azetidine structures researchgate.netmdpi.commdpi.com.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 823 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.25 |
Detailed analysis of the crystal structure would provide insights into the molecular geometry. For instance, the bond lengths and angles within the azetidine ring would reflect the ring strain inherent in four-membered heterocycles rsc.org. The C-N and C-C bond lengths are expected to be within the typical range for single bonds. The conformation of the ether linkage between the azetidine ring and the propanediol side chain would also be of interest. The precise solid-state structure is fundamental for understanding the physical properties of the compound and can be used in computational modeling studies to correlate structure with activity.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies for Molecular Geometry and Electronic Properties
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape and the distribution of electrons.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govresearchgate.netresearchgate.net For 3-(Azetidin-3-yloxy)propane-1,2-diol, DFT calculations would be employed to determine its most stable conformation (optimized geometry). This involves calculating the potential energy of the molecule for various arrangements of its atoms and finding the geometry with the minimum energy.
Key parameters obtained from DFT calculations include bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not available, a hypothetical table of DFT-calculated parameters at a common level of theory (e.g., B3LYP/6-311++G(d,p)) is presented below for illustrative purposes. researchgate.netmdpi.com
Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C1 (Azetidine) | N | ~1.47 | ||
| C (Propane) | O (Ether) | ~1.43 | |||
| O (Alcohol) | H | ~0.96 | |||
| Bond Angle (°) | C1 (Azetidine) | N | C2 (Azetidine) | ~90.0 | |
| C (Propane) | O (Ether) | C (Azetidine) | ~118.0 | ||
| Dihedral Angle (°) | H | O (Ether) | C (Propane) | C (Propane) | Variable |
Note: These are estimated values for illustrative purposes and are not derived from actual calculations on this compound.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, hybridization, and intramolecular interactions within a molecule. researchgate.netpnrjournal.comdergipark.org.tr By analyzing the electron density obtained from a quantum chemical calculation (like DFT), NBO analysis can provide a picture of the bonding and lone pair orbitals.
For this compound, NBO analysis would reveal insights into:
Hybridization: The sp-hybridization of the atoms, which influences the molecular geometry.
Charge Distribution: The partial charges on each atom, indicating the polarity of different parts of the molecule.
Table 2: Hypothetical NBO Analysis Results for this compound
| Atom | Natural Charge (e) | Hybridization |
|---|---|---|
| N (Azetidine) | ~ -0.6 | sp³ |
| O (Ether) | ~ -0.5 | sp³ |
| O (Diol) | ~ -0.7 | sp³ |
Note: These are estimated values for illustrative purposes and are not derived from actual calculations on this compound.
Molecular Modeling and Simulation Approaches
While quantum chemical methods are excellent for static properties, molecular modeling and simulation are used to study the dynamic behavior of molecules over time and their interactions with other molecules.
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational changes and flexibility of this compound in different environments (e.g., in a vacuum or in a solvent like water). These simulations are crucial for understanding how the molecule behaves in a biological context.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. echemcom.comresearchgate.netnih.gov In the context of drug discovery, docking is used to predict how a small molecule like this compound might interact with a protein target. The results of a docking study are often presented as a docking score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. While no specific docking studies for this compound were found, this method would be essential to explore its potential biological activity.
Following molecular docking and MD simulations, free energy calculations can provide a more accurate estimation of the binding affinity between a ligand and its target protein. The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for this. It combines the molecular mechanical energies with a continuum solvation model to calculate the free energy of binding. This method would be instrumental in ranking the binding of this compound against other potential ligands for a given biological target.
Conformational Analysis and Energy Landscapes
The chemical behavior, biological activity, and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional structure. Due to the presence of several rotatable single bonds—specifically within the propane-1,2-diol side chain and at the ether linkage to the azetidine (B1206935) ring—the molecule can adopt numerous spatial arrangements, known as conformations. Conformational analysis is the computational study of these different conformers and their relative energies to understand the molecule's preferred shapes and the energy barriers between them. worldscientific.comacs.org
The process typically begins with an exploration of the molecule's potential energy surface (PES) to identify stable conformers, which correspond to local energy minima on this surface. nih.gov For a molecule with this degree of flexibility, initial searches are often performed using computationally less expensive methods like molecular mechanics (MM) force fields. nih.gov These methods allow for rapid scanning of the vast conformational space by systematically rotating the bonds. Following this initial scan, the low-energy conformers are typically subjected to more accurate, higher-level calculations, such as Density Functional Theory (DFT), to refine their geometries and energies. nih.govarxiv.org
A key factor influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. The hydroxyl groups of the diol moiety can act as hydrogen bond donors, while the ether oxygen, the azetidine nitrogen, and the other hydroxyl oxygen can act as acceptors. acs.org These interactions can significantly stabilize certain conformations, leading to more compact, folded structures being lower in energy than extended ones.
The results of a conformational analysis are often presented as an energy landscape, showing the relative energies of all identified stable conformers. This provides insight into the probability of the molecule existing in a particular shape at a given temperature. The energy differences between conformers and the transition states that separate them dictate the dynamics of the molecule's flexibility. nih.gov
Below is an illustrative table representing hypothetical data from a DFT-level conformational analysis of this compound. The dihedral angles (τ) define the geometry of the propanediol (B1597323) side chain.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle τ1 (O-C-C-O) | Key Dihedral Angle τ2 (C-O-C-C) | Description |
|---|---|---|---|---|
| Conf-1 | 0.00 | -65.2° | 178.5° | Global minimum, stabilized by intramolecular H-bond (OH to ether O) |
| Conf-2 | 0.45 | 68.1° | -175.0° | Gauche conformer, stabilized by H-bond (OH to azetidine N) |
| Conf-3 | 1.20 | 179.5° | 179.1° | Extended (anti) conformation, no intramolecular H-bonds |
| Conf-4 | 1.85 | -70.3° | -75.4° | Folded conformer |
Computational Strategies for Structure-Activity Relationship (SAR) Prediction and Scaffold Hopping
In medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental to designing effective drugs. numberanalytics.comnih.gov Computational methods are invaluable for predicting SAR, guiding the synthesis of new compounds, and optimizing lead candidates. The azetidine ring in this compound is considered a "privileged scaffold" in drug discovery. nih.govpharmablock.com Its rigid, three-dimensional structure provides a well-defined orientation for substituents, which can improve binding affinity to biological targets, while its desirable physicochemical properties often lead to better pharmacokinetic profiles. enamine.netnih.gov
One of the primary computational techniques for SAR is Quantitative Structure-Activity Relationship (QSAR) modeling. protoqsar.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. wikipedia.orgneovarsity.orgdrugdesign.org These approaches require a training set of structurally similar molecules with known biological activities. The molecules are aligned, and their steric and electrostatic fields are calculated and correlated with activity to build a predictive model. neovarsity.org This model can then estimate the activity of new, unsynthesized compounds and produce 3D contour maps that visualize regions where, for example, bulky groups or positive charges would increase or decrease activity. neovarsity.org
Scaffold hopping is a creative strategy used to discover structurally novel compounds that retain the biological activity of a known parent molecule by replacing its core structure (the scaffold). uniroma1.itbiosolveit.de This is often done to improve properties like potency or patentability. Pharmacophore modeling is a key computational tool for scaffold hopping. researchgate.net A pharmacophore represents the essential 3D arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. Once a pharmacophore model is built from a molecule like this compound, it can be used as a query to search large chemical databases for different scaffolds that can present the same features in the correct spatial orientation. acs.orgacs.org
The following table provides a hypothetical example of an SAR study based on the this compound scaffold, illustrating how modifications could be assessed computationally.
| Compound ID | Modification on Azetidine Ring (R) | Calculated logP | Topological Polar Surface Area (Ų) | Hypothetical Predicted Activity (IC₅₀, nM) |
|---|---|---|---|---|
| Parent | -H | -1.5 | 75.8 | 500 |
| Analog-1 | -CH₃ | -1.0 | 75.8 | 450 |
| Analog-2 | -C(=O)CH₃ (acetyl) | -1.3 | 92.9 | 250 |
| Analog-3 | -SO₂CH₃ (mesyl) | -1.1 | 122.1 | 120 |
Prediction of Spectroscopic Parameters and Validation
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for structure verification and interpretation of experimental data. numberanalytics.com For a novel compound like this compound, computational prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can serve as a vital guide for its synthesis and characterization.
NMR Spectra Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using a combination of Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgnih.govimist.magaussian.com The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the GIAO method is used to calculate the magnetic shielding tensor for each nucleus in that geometry. q-chem.com These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net For flexible molecules, it is often necessary to calculate the spectra for several low-energy conformers and compute a Boltzmann-weighted average to obtain a result that better reflects the experimental spectrum measured in solution.
IR Spectra Prediction: The prediction of an IR spectrum is also based on DFT calculations. numberanalytics.comcomputabio.com After geometry optimization, a vibrational frequency analysis is performed. This calculation determines the normal modes of vibration for the molecule and their corresponding frequencies and intensities. protheragen.ai The output is a list of vibrational frequencies (in cm⁻¹) and their intensities, which can be plotted to generate a theoretical IR spectrum. These predicted frequencies often have systematic errors, so they are commonly scaled by an empirical factor to improve agreement with experimental data. mit.edu
Validation: The ultimate test of these computational predictions is comparison with experimental data. rsc.org When a new compound is synthesized, its experimental NMR and IR spectra are recorded. A close match between the predicted and experimental spectra provides strong evidence for the successful synthesis of the target structure. numberanalytics.com Discrepancies can point to an incorrect structure, an unexpected conformation, or the influence of solvent effects not captured by the calculation. nih.govoup.com
Below are two illustrative tables showing a hypothetical comparison between calculated and experimental spectroscopic data for this compound.
| Carbon Atom | Predicted δ (ppm) (GIAO-DFT) | Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| Azetidine C2/C4 | 51.8 | 52.5 | -0.7 |
| Azetidine C3 | 68.5 | 69.2 | -0.7 |
| Propane C1' | 72.1 | 72.9 | -0.8 |
| Propane C2' | 70.3 | 71.0 | -0.7 |
| Propane C3' | 64.0 | 64.6 | -0.6 |
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled DFT) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν1 | 3350 | 3365 | O-H Stretch (broad) |
| ν2 | 2935 | 2940 | C-H Stretch (aliphatic) |
| ν3 | 1105 | 1112 | C-O-C Ether Stretch |
| ν4 | 1040 | 1045 | C-O Alcohol Stretch |
Research Applications and Exploration of Biological Activities Excluding Clinical Data
Application as a Chemical Scaffold in Medicinal Chemistry Research
The utility of 3-(Azetidin-3-yloxy)propane-1,2-diol as a chemical scaffold is rooted in the distinct features of its two core components: the azetidine (B1206935) heterocycle and the propane-1,2-diol chain. Azetidine-based ring systems have found significant application in medicinal chemistry. nih.gov The inherent ring strain of the four-membered ring and its non-planar structure provide access to novel chemical space. The propane-1,2-diol moiety imparts hydrophilicity and provides key points for hydrogen bonding, which can be crucial for target engagement.
The structure of this compound is well-suited for the generation of chemical libraries through diversity-oriented synthesis (DOS). nih.gov The secondary amine of the azetidine ring and the two hydroxyl groups of the diol chain serve as functional handles for derivatization. evitachem.com This allows for the systematic introduction of a wide variety of substituents, leading to the creation of libraries of related compounds with diverse physicochemical properties.
Strategies for library synthesis can involve:
N-functionalization of the azetidine ring with various alkyl, acyl, or aryl groups.
O-functionalization of the primary and secondary hydroxyl groups through esterification, etherification, or other coupling reactions.
These modifications enable the exploration of the chemical space around the core scaffold, which is a critical step in identifying compounds with desired biological activities. ljmu.ac.uk The creation of such libraries from sp³-rich scaffolds is a key strategy for discovering small molecules that can modulate novel biological targets. ljmu.ac.uk
Fragment-based drug discovery (FBDD) is an approach that screens small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.gov Identified fragments are then optimized and grown into more potent lead compounds. nih.govcam.ac.uk this compound possesses several characteristics that make it an ideal candidate for an FBDD fragment library.
Key Properties for FBDD:
| Property | Relevance to FBDD |
|---|---|
| Low Molecular Weight | Adheres to the "Rule of Three," maximizing the explored chemical space. cam.ac.uk |
| High sp³ Fraction | Provides three-dimensional complexity, often leading to better selectivity and physicochemical properties. cam.ac.uknih.gov |
| Polar Functional Groups | The amine and diol groups ensure adequate aqueous solubility and provide vectors for synthetic elaboration. cam.ac.ukrsc.org |
| Structural Rigidity | The strained azetidine ring offers a degree of conformational rigidity, which can be advantageous for binding. |
The use of 3D fragments is a growing trend in FBDD to access more complex and novel interactions with protein targets. nih.govdtu.dk The scaffold of this compound fits this profile, serving as a valuable starting point for elaboration into more potent and selective drug candidates.
Lead-oriented synthesis (LOS) focuses on creating small, structurally simple molecules that fall within a "lead-like" chemical space, characterized by lower molecular weight and lipophilicity compared to final drugs. idc-online.com These lead compounds are designed to be good starting points for optimization, where medicinal chemists add functionality to improve potency and selectivity, a process that almost inevitably increases molecular weight and lipophilicity. idc-online.comnih.gov
This compound is an exemplary starting scaffold for LOS. Its inherent properties—low molecular weight, high polarity, and multiple functionalization points—allow for controlled and iterative modifications during the lead optimization phase. nih.gov This enables a systematic exploration of structure-activity relationships (SAR) while maintaining desirable drug-like properties. The ability to build complexity onto a simple, 3D-rich core is a significant advantage in developing high-quality clinical candidates. nih.gov
Utility in Probe Development for Biological Target Identification and Validation
Chemical probes are essential tools for dissecting biological pathways and validating new drug targets. nih.gov These molecules are designed to interact specifically with a target protein, often carrying a reporter tag (like a fluorophore or biotin) or a reactive group to allow for visualization or identification of the target.
The structure of this compound provides a suitable framework for the development of chemical probes. The functional handles—the secondary amine and the two hydroxyl groups—can be used to attach linker moieties and reporter tags without significantly compromising the core structure's binding affinity for a potential target. This modularity allows for the synthesis of a variety of probes to investigate the function and localization of proteins in cells and tissues, thereby aiding in the crucial stages of target identification and validation in the drug discovery pipeline.
In Vitro and Preclinical In Vivo Investigations of Biological Activity Mechanisms
Although direct inhibitory activity of this compound against FAD-dependent oxidoreductase, helicase, or casein kinase 2 (CK2) has not been specifically reported, its structural features suggest potential for interaction with various enzyme classes.
FAD-dependent Oxidoreductases: These enzymes are involved in a wide range of metabolic processes. The binding sites of these enzymes often accommodate polar moieties. A crystallographic fragment screening study of a novel FAD-dependent oxidoreductase identified binding sites capable of accommodating polyaromatic substrates, but also highlighted the importance of specific interactions within a large active site pocket. nih.gov The diol group of this compound could potentially engage in hydrogen bonding interactions within such an active site.
Helicases: These enzymes are critical for nucleic acid metabolism and are targets for antiviral and anticancer therapies. Many helicase inhibitors feature heterocyclic scaffolds that interact with the ATP-binding site or nucleic acid binding cleft. The azetidine ring provides a compact heterocyclic core that could be elaborated to target these sites.
Casein Kinase 2 (CK2): CK2 is a serine/threonine kinase implicated in cancer and other diseases. Its ATP-binding site has been targeted by a variety of small molecule inhibitors. The development of inhibitors often involves scaffolds that can present hydrogen bond donors and acceptors in a specific geometry to interact with the kinase hinge region. The functional groups on this compound could serve as anchor points for designing such targeted interactions.
Further research, including high-throughput screening and detailed enzymatic assays, would be necessary to determine if this specific compound or its derivatives can effectively modulate the activity of these or other enzymes.
Receptor Binding and Signaling Pathway Modulation Research
There is currently no published research detailing the receptor binding profile or the influence of this compound on any specific signaling pathways. Studies on other molecules containing an azetidine scaffold show a wide range of activities, including inhibition of GABA uptake transporters and antagonism of free fatty acid receptors, but these findings are not directly applicable to the subject compound. nih.govresearchgate.net For instance, certain azetidine derivatives have been identified as potent and selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is a key target in oncology. scholar9.comescholarship.orgacs.org However, no such investigations have been reported for this compound.
Exploration of Broad-Spectrum Biological Responses
Comprehensive screening to determine the broad-spectrum biological activities of this compound has not been reported in the scientific literature. While related chemical structures have shown promise in various therapeutic areas, these data cannot be extrapolated to definitively characterize the activity of the specific compound .
Fungicidal Activity: The potential for this compound to act as a fungicidal agent is undetermined. Although some novel azetidine-tethered chitosan (B1678972) derivatives have demonstrated antifungal effects against pathogens like Aspergillus fumigatus, and propane-1,2-diol itself has known antimycotic properties, specific testing on this compound has not been documented. nih.govnih.govnih.gov
Antimycobacterial Activity: There is no available data on the antimycobacterial properties of this compound. The azetidine core is present in other compounds that have shown significant potency against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.comnih.govnih.govacs.org These compounds often act by novel mechanisms, such as the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. nih.govresearchgate.net Without specific experimental results, the efficacy of this compound in this area remains unknown.
Antioxidant Activity: The antioxidant capacity of this compound has not been evaluated in published studies. Research into other azetidin-2-one (B1220530) derivatives has shown some potential for free radical scavenging, but this is not a universal property of all azetidine-containing molecules. jmchemsci.comjmchemsci.com
Anti-tumor Activity: Preclinical evaluation of this compound for anti-tumor activity has not been reported. The azetidine scaffold is a component of various experimental anti-cancer agents that function through mechanisms such as tubulin disruption or inhibition of key signaling proteins like STAT3. scholar9.commdpi.comnih.gov However, the presence of the azetidine ring alone is not a predictor of anti-tumor efficacy, and specific assays would be required to determine the activity of this compound.
The table below summarizes the absence of specific research findings for the target compound in contrast to the activities observed in other, structurally related compounds.
| Biological Activity | Research Findings for this compound | Activity of Other Azetidine or Propane-1,2-diol Derivatives |
| Receptor Binding | No Data Available | GABA uptake inhibition, STAT3 inhibition, FFA2 antagonism nih.govresearchgate.netscholar9.com |
| Fungicidal | No Data Available | Active against Aspergillus fumigatus (chitosan-azetidine) nih.gov |
| Antimycobacterial | No Data Available | Active against M. tuberculosis by blocking mycolate assembly nih.govacs.org |
| Antioxidant | No Data Available | Radical scavenging activity observed in some azetidin-2-ones jmchemsci.comjmchemsci.com |
| Anti-tumor | No Data Available | Antiproliferative activity via tubulin or STAT3 inhibition scholar9.commdpi.com |
Structure-Based Design and Analysis of Molecular Interactions with Biomolecules
There are no published studies involving the structure-based design of analogs of this compound or computational analyses, such as molecular docking, to predict its interactions with biological macromolecules. Such research is crucial for understanding potential mechanisms of action and for the rational design of more potent and selective derivatives. While structure-activity relationship (SAR) studies have been conducted on various series of azetidine derivatives to optimize their binding to specific targets, this foundational work has not been performed for this compound. nih.govebi.ac.uk
Structure Activity Relationships and Investigation of Structural Analogues
Systematic Chemical Modifications of the Azetidine (B1206935) Ring System
The azetidine ring offers several points for modification, primarily on the nitrogen atom and the carbon atoms of the ring. These modifications can influence the compound's physicochemical properties, such as polarity, basicity, and spatial arrangement, which in turn can affect its biological target interactions.
N-Substitution: The secondary amine of the azetidine ring is a key site for functionalization. N-alkylation or N-acylation can introduce a wide variety of substituents, which can probe the steric and electronic requirements of the binding site. For instance, the introduction of small alkyl groups, such as methyl or ethyl, can explore lipophilic pockets, while larger or more complex groups can be used to interact with more distant regions of the target protein. Phase-transfer catalysis is a known method for achieving N-alkylation of nitrogen heterocycles like azetidine. phasetransfercatalysis.com
Ring Carbon Substitution: While direct functionalization of the azetidine ring carbons is more challenging, methods like C-H functionalization are emerging. rsc.org Introducing substituents on the carbon atoms of the azetidine ring can alter its conformation and the orientation of the propane-1,2-diol side chain, potentially leading to enhanced binding affinity or selectivity.
| Modification | Rationale | Potential Impact on Activity |
| N-methylation | Increase lipophilicity, probe for small hydrophobic pockets. | May increase or decrease affinity depending on the target. |
| N-benzylation | Introduce aromatic interactions (π-stacking). | Potential for enhanced binding to aromatic residues. |
| N-acetylation | Decrease basicity, introduce hydrogen bond acceptor. | Could alter solubility and interaction with polar residues. |
| C-fluorination | Alter electronic properties and metabolic stability. | May improve pharmacokinetic properties. |
Derivatization and Functionalization of the Propane-1,2-diol Moiety
The propane-1,2-diol moiety contains two hydroxyl groups that are prime candidates for derivatization. These groups can act as hydrogen bond donors and acceptors, playing a critical role in the compound's interaction with its biological target.
Esterification and Etherification: The hydroxyl groups can be converted to esters or ethers to modify the compound's polarity and hydrogen bonding capacity. For example, esterification with various carboxylic acids can introduce different functional groups, while etherification can cap the hydrogen-bonding potential and increase lipophilicity. The synthesis of bis(propane-1,2-diol)-terminated polydimethylsiloxanes highlights methods for modifying diol end groups. mdpi.com
Oxidation: The primary and secondary alcohols of the diol can be selectively oxidized to aldehydes, ketones, or carboxylic acids. These modifications introduce new functional groups with different electronic and steric properties, which can lead to altered biological activity. The metabolic degradation of glycerol (B35011) side chains in some drugs involves such oxidation steps. nih.gov
| Modification | Rationale | Potential Impact on Activity |
| Mono-O-methylation | Block one hydrogen bond donor site, increase lipophilicity. | May improve membrane permeability. |
| Di-acetylation | Remove both hydrogen bond donor sites, increase lipophilicity. | Could decrease affinity if hydrogen bonding is crucial. |
| Oxidation to carboxylic acid | Introduce a negative charge and hydrogen bond acceptor. | May form salt bridges with positively charged residues. |
| Conversion to phosphate (B84403) ester | Introduce a phosphate group for potential kinase interactions. | Potential for targeting specific enzyme families. |
Impact of Stereochemical Configurations on Biological Recognition and Activity
3-(Azetidin-3-yloxy)propane-1,2-diol contains at least one stereocenter on the propane-1,2-diol moiety. The stereochemistry of a molecule is often a critical determinant of its biological activity, as biological targets such as enzymes and receptors are chiral.
The synthesis of optically pure propane-1,2-diol is an area of active research, with methods available to produce specific enantiomers. google.com It is highly probable that the (R)- and (S)-enantiomers of this compound will exhibit different biological activities. One enantiomer may bind with high affinity to a target, while the other may be significantly less active or even interact with a different target altogether. Studies on azetidine-2,3-dicarboxylic acids have demonstrated that different stereoisomers can have vastly different affinities and functional activities at NMDA receptors. nih.gov Therefore, the stereocontrolled synthesis and biological evaluation of each stereoisomer are essential for a complete understanding of its structure-activity relationship.
| Stereoisomer | Potential for Biological Recognition | Rationale |
| (R)-enantiomer | May exhibit higher affinity for a specific target. | The spatial arrangement of substituents may be optimal for binding. |
| (S)-enantiomer | May exhibit lower affinity or activity at the same target. | The stereochemistry may lead to steric clashes or suboptimal interactions. |
| Racemic mixture | Biological activity will be a composite of both enantiomers. | May lead to complex pharmacological profiles. |
Bioisosteric Replacements and Scaffold Hopping Approaches
Bioisosterism involves the replacement of a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. Scaffold hopping is a more advanced approach where the core structure of the molecule is replaced with a different scaffold while retaining the key binding interactions. acs.org
Bioisosteric Replacements for the Azetidine Ring: The azetidine ring can be considered a bioisostere of other cyclic amines such as piperidine (B6355638) or morpholine. tcichemicals.com Replacing the azetidine ring with these or other heterocyclic systems can lead to compounds with altered conformational rigidity, basicity, and vectoral projection of the side chain, which can fine-tune the biological activity.
Scaffold Hopping: A scaffold hopping approach might involve replacing the entire 3-oxy-azetidine core with a different, structurally distinct scaffold that can present the propane-1,2-diol moiety in a similar spatial orientation. This can lead to the discovery of novel chemical series with potentially improved properties.
| Original Moiety | Bioisosteric Replacement/Scaffold Hop | Rationale |
| Azetidine | Pyrrolidine, Piperidine | Explore larger ring systems with different conformational preferences. |
| Azetidine | Oxetane | Replace nitrogen with oxygen to remove basicity and introduce a hydrogen bond acceptor. |
| 3-Oxy-azetidine | 3-Amino-azetidine | Replace the ether linkage with an amine to introduce a hydrogen bond donor and alter basicity. |
| Propane-1,2-diol | 1,3-Propanediol | Change the relative positions of the hydroxyl groups. |
Comparative Analysis with Known Azetidine-Containing Bioactive Research Compounds
A number of bioactive research compounds and approved drugs contain the azetidine scaffold. enamine.netmedwinpublishers.com A comparative analysis of this compound with these compounds can provide insights into the potential roles of the azetidine and propane-1,2-diol moieties.
In another example, compounds explored as GABA uptake inhibitors include 3-hydroxy-3-arylazetidine derivatives. nih.gov These compounds share the 3-hydroxyazetidine core, which is structurally related to the 3-oxy-azetidine in the title compound. Structure-activity relationship studies on these inhibitors have shown that the nature of the substituent on the azetidine nitrogen is critical for their potency. nih.gov
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Synthetic Methodologies for Complex Analogues
The exploration of the full therapeutic potential of 3-(Azetidin-3-yloxy)propane-1,2-diol hinges on the ability to generate a diverse library of analogues. Future research will undoubtedly focus on the development of novel and efficient synthetic strategies to access complex derivatives. Current synthetic approaches to functionalized azetidines often involve multi-step sequences that can be challenging and low-yielding.
Key areas for methodological advancement include:
Stereoselective Synthesis: Developing robust methods for the stereocontrolled synthesis of chiral analogues is crucial, as the stereochemistry of the azetidine (B1206935) ring and the propane-1,2-diol side chain will likely have a profound impact on biological activity.
Late-Stage Functionalization: The ability to modify the core scaffold in the later stages of a synthetic sequence would provide rapid access to a wide array of derivatives. This could involve C-H activation or other modern synthetic techniques to introduce new functional groups on the azetidine ring or the propanediol (B1597323) sidechain.
Combinatorial Chemistry Approaches: The development of solid-phase or solution-phase combinatorial methods would enable the high-throughput synthesis of large libraries of analogues for screening.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantiomeric purity, access to specific stereoisomers. | Catalyst design and optimization, substrate scope. |
| C-H Functionalization | Atom economy, rapid diversification. | Regioselectivity, functional group tolerance. |
| Flow Chemistry | Improved safety and scalability, precise reaction control. | Initial setup costs, optimization of flow parameters. |
Integration of Advanced Computational Techniques for Rational Design and Discovery
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For this compound, these techniques can guide the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties.
Future computational efforts should focus on:
In Silico Screening: Virtual screening of large compound libraries against known and novel biological targets can identify promising derivatives of the core scaffold.
Structure-Based Drug Design (SBDD): If a biological target is identified and its three-dimensional structure is known, SBDD can be used to design analogues that fit precisely into the active site.
ADMET Prediction: Computational models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual analogues, helping to prioritize compounds for synthesis and experimental testing.
Identification of Novel Biological Targets and Mechanistic Insights
A critical area of future research will be the identification of the specific biological targets of this compound and its analogues. The azetidine motif is present in a number of biologically active compounds, suggesting a wide range of potential targets.
Research in this area should include:
Phenotypic Screening: Testing the compound and its analogues in a variety of cell-based assays can reveal unexpected biological activities and provide clues about potential targets.
Target Deconvolution: Once a phenotypic effect is observed, various techniques, such as affinity chromatography and proteomics, can be used to identify the specific protein(s) that the compound binds to.
Mechanism of Action Studies: Detailed biochemical and cellular studies will be necessary to elucidate the precise mechanism by which the compound exerts its biological effects.
| Potential Target Class | Rationale for Investigation |
| G-protein coupled receptors (GPCRs) | The azetidine ring can mimic natural ligands. |
| Kinases | The scaffold can be decorated to target the ATP-binding site. |
| Ion Channels | The polar nature of the molecule may favor interaction with channel proteins. |
| Proteases | The strained ring could potentially interact with active site residues. |
Creation of Specialized Chemical Probes for Cellular and Biochemical Research
Well-designed chemical probes are invaluable tools for studying biological processes. This compound can serve as a scaffold for the development of such probes.
Future directions in this area include:
Fluorescent Probes: Attaching a fluorescent dye to the molecule would allow for the visualization of its subcellular localization and interaction with its biological target(s).
Affinity-Based Probes: Incorporating a reactive group, such as a photo-crosslinker or an electrophile, would enable the covalent labeling and subsequent identification of binding partners.
Biotinylated Probes: The addition of a biotin (B1667282) tag would facilitate the purification of target proteins using streptavidin affinity chromatography.
Synergy with High-Throughput Screening and "-Omics" Technologies in Chemical Biology
The full potential of this compound and its derivatives can be realized through its integration with modern high-throughput and systems-level technologies.
Future research should leverage:
High-Throughput Screening (HTS): Screening large libraries of analogues against a wide range of biological targets will be essential for identifying lead compounds for drug discovery.
Proteomics: Analyzing changes in the proteome of cells treated with the compound can provide insights into its mechanism of action and identify potential off-target effects.
Metabolomics: Studying the metabolic profile of treated cells can reveal how the compound affects cellular metabolism.
Genomics and Transcriptomics: Investigating changes in gene expression can help to identify the cellular pathways that are modulated by the compound.
By systematically pursuing these future research directions, the scientific community can unlock the full therapeutic and scientific potential of this compound, paving the way for the development of novel drugs and powerful research tools.
Q & A
Basic: What are the optimal synthetic routes for 3-(Azetidin-3-yloxy)propane-1,2-diol, and how can purity be validated?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or etherification reactions. For structurally related diols, protocols include reacting azetidin-3-ol derivatives with epoxide precursors under basic conditions (e.g., KOH/ethanol) to form the ether linkage . Purity validation requires multi-technique characterization:
- 1H/13C NMR to confirm regioselectivity and stereochemistry (e.g., distinguishing primary/secondary hydroxyls) .
- Mass spectrometry (MS-DART) for molecular weight confirmation and impurity detection (e.g., unreacted intermediates) .
- Chromatography (HPLC/TLC) to monitor reaction progress and isolate byproducts .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy :
- IR Spectroscopy : Detects hydroxyl stretches (3200–3600 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .
Advanced: How can computational modeling (DFT/TD-DFT) resolve contradictions in experimental data for this compound?
Methodological Answer:
Discrepancies in spectroscopic or reactivity data can arise from conformational flexibility or solvent effects. Strategies include:
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and compare with experimental values .
- Frontier Orbital Analysis : Evaluate HOMO-LUMO gaps to explain reactivity trends (e.g., nucleophilic attack sites) .
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent interactions affecting spectral data .
Advanced: How does structural modification of this compound influence its physicochemical properties?
Methodological Answer:
Modifications to the azetidine ring or diol backbone alter properties:
- Azetidine Substitution : Electron-withdrawing groups (e.g., -CF₃) increase polarity and hydrogen-bonding capacity, affecting solubility and aggregation in surfactants .
- Diol Chain Elongation : Adding hydrophobic alkyl chains (e.g., C9–C12) enhances surfactant efficacy by lowering critical micelle concentration (CMC) .
- Crystallinity : Bulky substituents (e.g., cyclopentyl-pyridinyl groups) promote crystalline phases, validated via XRD and thermal analysis (DSC) .
Advanced: How can researchers address discrepancies in reaction yields during scale-up synthesis?
Methodological Answer:
Yield variations often stem from kinetic vs. thermodynamic control. Mitigation strategies:
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction time/temperature .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C) for selective etherification .
- Purification Optimization : Employ gradient column chromatography or recrystallization to isolate the target compound from oligomerized byproducts .
Basic: What are the potential applications of this compound in polymer science?
Methodological Answer:
The compound serves as a monomer or crosslinker in:
- Bio-based Polymers : React with diacids (e.g., succinic acid) via polycondensation to form polyesters with tunable Tg values .
- Surfactants : Form nonionic surfactants by grafting alkyl chains (e.g., C10–C12) for hard-surface cleaning applications .
- Hydrogels : Crosslink with acrylates for pH-responsive drug delivery systems .
Advanced: How can researchers design derivatives of this compound for targeted bioactivity studies?
Methodological Answer:
Rational design involves:
- Pharmacophore Modeling : Identify key functional groups (e.g., azetidine for ring strain, diols for hydrogen bonding) using tools like Schrödinger’s Phase .
- SAR Studies : Synthesize analogs with varied substituents (e.g., fluorinated aryl groups) and test in vitro for cytotoxicity or enzyme inhibition .
- Metabolic Stability Assays : Use liver microsomes to assess oxidative degradation pathways and guide structural optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
